molecular formula C16H15NO6 B11091448 Benzo[1,3]dioxol-5-yl-(6-furan-2-yl-4-methyl-[1,5,2]dioxazinan-2-yl)-methanone

Benzo[1,3]dioxol-5-yl-(6-furan-2-yl-4-methyl-[1,5,2]dioxazinan-2-yl)-methanone

Cat. No.: B11091448
M. Wt: 317.29 g/mol
InChI Key: HILBEYXUJYJLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE is a complex organic compound that features a benzodioxole moiety fused with a furan ring and a dioxazinanone structure

Preparation Methods

The synthesis of 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Dioxazinanone Structure: This involves the reaction of an appropriate amine with a carbonyl compound under controlled conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the furan ring, using reagents like sodium hydride or organolithium compounds.

Scientific Research Applications

1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE involves its interaction with cellular components. In anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis by targeting microtubules and disrupting their polymerization . This leads to mitotic blockade and subsequent cell death.

Comparison with Similar Compounds

Similar compounds include other benzodioxole derivatives and furan-containing molecules. Compared to these, 1,3-BENZODIOXOL-5-YL[6-(2-FURYL)-4-METHYL-1,5,2-DIOXAZINAN-2-YL]METHANONE is unique due to its combined structural features, which contribute to its distinct chemical reactivity and biological activity. Some similar compounds are:

  • 1,3-Benzodioxole-5-carboxylic acid
  • 2-Furylmethanone
  • Dioxazinanone derivatives

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H15NO6

Molecular Weight

317.29 g/mol

IUPAC Name

1,3-benzodioxol-5-yl-[6-(furan-2-yl)-4-methyl-1,5,2-dioxazinan-2-yl]methanone

InChI

InChI=1S/C16H15NO6/c1-10-8-17(23-16(22-10)13-3-2-6-19-13)15(18)11-4-5-12-14(7-11)21-9-20-12/h2-7,10,16H,8-9H2,1H3

InChI Key

HILBEYXUJYJLAH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(OC(O1)C2=CC=CO2)C(=O)C3=CC4=C(C=C3)OCO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.